molecular formula C4H6ClNOS B1357829 Thiazol-2-ylmethanol hydrochloride CAS No. 23784-95-4

Thiazol-2-ylmethanol hydrochloride

Cat. No.: B1357829
CAS No.: 23784-95-4
M. Wt: 151.62 g/mol
InChI Key: SWARKMZISOCHQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical context and chemical significance

The historical development of thiazole chemistry can be traced to the pioneering work of Arthur Rudolf Hantzsch and his collaborator J. H. Weber, who signed what could be considered the "birth certificate" of thiazole on November 18, 1887. Under the title "Ueber Verbindungen des Thiazoles (Pyridins der Thiophenreihe)," Hantzsch and Weber provided the foundational definition of thiazoles as nitrogen and sulfur-containing substances with the formula (CH)ₙNS that exhibit ring-forming binding patterns. This historical milestone established the conceptual framework for understanding thiazole derivatives, including the modern compound this compound.

The significance of Hantzsch and Weber's work extended beyond mere nomenclature to encompass fundamental structural insights that continue to influence contemporary thiazole research. They demonstrated the existence of both thiazole and isothiazole forms, compared these structures to glyoxaline and pyrazole respectively, and proposed systematic naming conventions that persist in modern chemical literature. Their introduction of the prefix "meso" for the carbon position between sulfur and nitrogen acknowledged the high reactivity of groups attached to this location, a principle that directly applies to understanding the chemical behavior of this compound and its hydroxymethyl substituent.

The historical controversy surrounding early thiazole research provides valuable context for appreciating the complexity of these molecular systems. The extended debate between Hantzsch and Tcherniac, spanning from 1887 to 1919, centered on the correct structural interpretation of thiazole derivatives and highlighted the challenges inherent in characterizing heterocyclic compounds using the analytical methods available during that era. This historical perspective underscores the sophisticated understanding required to properly characterize compounds like this compound and emphasizes the importance of modern analytical techniques in confirming molecular structures.

The chemical significance of this compound emerges from its position within the broader landscape of thiazole chemistry established by these historical foundations. The compound represents a modern manifestation of the structural principles first identified by Hantzsch and Weber, particularly their recognition that thiazole derivatives could serve as versatile building blocks for more complex molecular architectures. The hydroxymethyl functionality at the 2-position exemplifies the type of reactive substitution that early researchers predicted would yield compounds of significant synthetic and biological interest.

Contemporary understanding of this compound builds upon historical insights while incorporating advanced mechanistic knowledge unavailable to early researchers. The compound's role in nucleophilic substitution reactions, particularly in the synthesis of purine and pyrimidine derivatives where it functions as an amine donor, reflects the sophisticated understanding of thiazole reactivity that has evolved since the initial discoveries of Hantzsch and Weber. This historical progression from fundamental structural characterization to detailed mechanistic understanding illustrates the enduring importance of thiazole chemistry in modern synthetic and medicinal chemistry applications.

Historical Milestone Year Significance Modern Relevance
Hantzsch-Weber Discovery 1887 First systematic description of thiazole structure Foundation for understanding this compound
Structural Confirmation 1889 Prop confirmed thiazole structure Validated analytical approaches
Synthetic Methodology 1890s Development of Hantzsch thiazole synthesis Basis for modern synthetic routes
Mechanistic Understanding 1910s-1920s Resolution of structural controversies Advanced synthetic strategies

Position in heterocyclic chemistry research

This compound occupies a prominent position within the field of heterocyclic chemistry research, serving as both a representative example of thiazole functionality and a versatile synthetic intermediate for accessing more complex heterocyclic systems. The compound's significance in this research domain stems from its embodiment of key structural features that define thiazole chemistry: the presence of both sulfur and nitrogen heteroatoms within a five-membered aromatic ring, combined with functional group substitution that enables further chemical elaboration. This positioning places this compound at the intersection of fundamental heterocyclic chemistry principles and practical synthetic applications.

The research significance of this compound within heterocyclic chemistry is demonstrated through its frequent appearance in studies focused on multicomponent synthesis strategies. Recent research has highlighted the compound's utility in green synthetic methodologies, particularly in one-pot reactions that construct complex thiazole scaffolds under environmentally favorable conditions. These investigations have revealed that thiazole derivatives, including functionalized variants like this compound, can be efficiently prepared using nickel-iron oxide nanoparticles as reusable catalysts in ethanol-water solvent systems, achieving excellent yields while minimizing environmental impact.

The compound's position in heterocyclic chemistry research is further enhanced by its role in advancing synthetic methodologies for thiazole construction and modification. Copper-catalyzed synthesis approaches have demonstrated remarkable regioselectivity in forming thiazol-2-yl ethers from oxime acetates and xanthates under redox-neutral conditions, providing new pathways for accessing thiazole derivatives with specific substitution patterns. These methodological advances position this compound within a broader research context aimed at developing more efficient and selective synthetic routes to heterocyclic compounds.

Research applications of this compound extend to the development of novel heterocyclic frameworks that incorporate thiazole units as key structural components. Studies on N-(thiazol-2-yl)piperidine-2,6-dione derivatives have demonstrated how thiazole-containing building blocks can be integrated into larger ring systems to create compounds with interesting nonlinear optical properties. These investigations reveal that compounds incorporating thiazole moieties exhibit enhanced electronic properties, including larger band gaps and distinctive intermolecular interactions that contribute to unique material characteristics.

The research trajectory surrounding this compound reflects broader trends in heterocyclic chemistry toward developing more sustainable and efficient synthetic methodologies. Contemporary research emphasizes the development of catalytic systems that enable the construction of thiazole derivatives under mild conditions while minimizing waste generation and energy consumption. This research direction positions this compound as both a target molecule for improved synthetic methods and a building block for constructing more complex heterocyclic architectures.

Research Domain Synthetic Approach Key Findings Applications
Green Chemistry Nanoparticle Catalysis 90% yield in 60 minutes Sustainable synthesis
Organometallic Chemistry Copper Catalysis Remarkable regioselectivity Selective transformations
Materials Science Crystal Engineering Nonlinear optical properties Advanced materials
Medicinal Chemistry Multicomponent Synthesis Enhanced biological activity Drug development

Relationship to thiazole scaffold chemistry

The relationship between this compound and thiazole scaffold chemistry encompasses both structural similarities and functional distinctions that define its role within this important class of heterocyclic compounds. Thiazole scaffolds represent one of the most studied pharmacophores in medicinal chemistry due to their widespread biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. This compound contributes to this scaffold chemistry by providing a functionalized variant that enables further structural elaboration while maintaining the core electronic and steric properties that define thiazole bioactivity.

The structural relationship between this compound and the broader thiazole scaffold family is characterized by the presence of the fundamental five-membered heterocyclic ring containing both nitrogen and sulfur atoms. This core structure exhibits significant π-electron delocalization, resulting in greater aromaticity compared to corresponding oxazoles, as evidenced by the chemical shift patterns observed in proton nuclear magnetic resonance spectroscopy. The hydroxymethyl substituent at the 2-position of this compound introduces additional functionality while preserving the electronic characteristics that make thiazole scaffolds valuable in pharmaceutical applications.

Research into thiazole scaffold chemistry has revealed that structural modifications at different positions of the thiazole ring can dramatically influence biological activity profiles. The positioning of the hydroxymethyl group in this compound at the 2-carbon creates unique opportunities for hydrogen bonding interactions and serves as a handle for further chemical modifications. This substitution pattern aligns with structure-activity relationship studies that have identified the 2-position as particularly important for modulating the pharmacological properties of thiazole derivatives.

The synthetic relationship between this compound and thiazole scaffold chemistry is exemplified through classical and modern synthetic approaches. The Hantzsch thiazole synthesis, first developed in 1887, provides a foundational method for constructing thiazole rings through the condensation of α-haloketones with thioamides. This classical approach has been modified and optimized to accommodate the specific structural requirements of this compound and related derivatives, demonstrating the evolutionary nature of thiazole scaffold synthesis.

Contemporary developments in thiazole scaffold chemistry have expanded the synthetic repertoire available for accessing compounds like this compound. Modern methodologies emphasize environmentally sustainable approaches that minimize waste generation while maximizing synthetic efficiency. These advances position this compound within a research framework that values both chemical innovation and environmental responsibility, reflecting broader trends in pharmaceutical and materials chemistry toward sustainable synthetic practices.

The functional relationship between this compound and thiazole scaffold chemistry extends to applications in drug discovery and development. Thiazole scaffolds have been incorporated into numerous commercially available medications, including antibacterial agents like penicillin and anti-infective drugs such as nitazoxanide. The hydroxymethyl functionality in this compound provides additional opportunities for developing novel therapeutic agents by enabling the formation of prodrugs, conjugates, or other bioactive derivatives that leverage the established pharmacological properties of thiazole-containing compounds.

Scaffold Feature This compound General Thiazole Scaffolds Significance
Core Ring System Five-membered with N and S Five-membered with N and S Fundamental aromaticity
Substitution Pattern 2-Position hydroxymethyl Variable substitution Functional diversity
Electronic Properties Enhanced π-delocalization Enhanced π-delocalization Biological activity
Synthetic Accessibility Multiple synthetic routes Classical and modern methods Research utility

Properties

IUPAC Name

1,3-thiazol-2-ylmethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NOS.ClH/c6-3-4-5-1-2-7-4;/h1-2,6H,3H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWARKMZISOCHQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=N1)CO.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00607230
Record name (1,3-Thiazol-2-yl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00607230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

151.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

23784-95-4
Record name (1,3-Thiazol-2-yl)methanol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00607230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Overview

The most commonly employed method for preparing Thiazol-2-ylmethanol hydrochloride involves the reduction of thiazole-2-carbaldehyde with sodium borohydride (NaBH4) in alcoholic solvents such as methanol or ethanol. This method is well-documented and widely used due to its simplicity and relatively high yields.

Reaction Conditions and Yields

Entry Reducing Agent Solvent Temperature Reaction Time Yield (%) Notes
1 Sodium borohydride Methanol 0 °C 2 hours 93% High yield; product isolated by extraction and column chromatography; pale yellow oil obtained
2 Sodium borohydride Methanol 0–20 °C 1 hour 82% Reaction followed by extraction and NH silica gel chromatography; product as solid
3 Sodium borohydride Methanol -60 °C 2 hours 74% Low temperature enhances selectivity; product crystallizes upon warming
4 Sodium borohydride Ethanol Reflux, 16 hours 16 hours 56% Longer reflux time; product purified by extraction and evaporation
5 Sodium borohydride Methanol Room temperature 2 hours 60% Acidification post-reaction; extraction with ethyl acetate; moderate yield

Detailed Procedure Example

  • Thiazole-2-carbaldehyde is dissolved in methanol at 0 °C.
  • Sodium borohydride is added portionwise, and the mixture is stirred for 2 hours.
  • The reaction is quenched by adding water, followed by extraction with ethyl acetate.
  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.
  • The crude product is purified by column chromatography to afford this compound as a pale yellow oil or solid depending on conditions.

Notes

  • Lower temperatures (-60 °C) reduce side reactions and improve crystallinity of the product.
  • Acidification and neutralization steps are critical for isolating the hydrochloride salt form.
  • Purification by silica gel chromatography is standard to achieve high purity.

Alternative Synthetic Routes

Formaldehyde and Thiazole Reaction Under Acidic Conditions

Another reported route involves the reaction of thiazole with formaldehyde in the presence of hydrochloric acid to directly form Thiazol-2-ylmethanol, which is then converted to its hydrochloride salt.

  • Thiazole reacts with formaldehyde under acidic conditions.
  • The intermediate Thiazol-2-ylmethanol is isolated.
  • Treatment with ammonium chloride or hydrochloric acid yields the hydrochloride salt.

This method is more classical and less frequently used in modern synthetic laboratories due to the preference for more controllable reduction methods.

Summary Table of Preparation Methods

Method Starting Material Key Reagents Conditions Yield (%) Advantages Disadvantages
Sodium borohydride reduction Thiazole-2-carbaldehyde NaBH4, MeOH or EtOH 0 °C to reflux, 1–16 h 56–93% High yield, straightforward, mild conditions Requires aldehyde precursor
Acid-catalyzed reaction Thiazole + Formaldehyde HCl, NH4Cl Acidic aqueous medium Not specified Simple reagents, direct Less control, lower purity
Organolithium formylation + reduction 2-Bromothiazole n-BuLi, DMF, NaBH4 Low temp (-70 °C), inert atmosphere ~16% Access to aldehyde intermediate Low yield, complex setup

Research Findings and Optimization Notes

  • Sodium borohydride remains the reagent of choice due to its selectivity and ease of handling.
  • Reaction temperature critically influences yield and product crystallinity; lower temperatures (-60 °C) favor cleaner products.
  • Purification techniques such as column chromatography and recrystallization are essential for obtaining high-purity hydrochloride salt.
  • The hydrochloride salt formation is typically achieved by acidification post-reduction or by direct treatment with hydrochloric acid.
  • Industrial processes may optimize solvent volumes, reagent stoichiometry, and reaction times to balance yield and cost efficiency.

Chemical Reactions Analysis

Types of Reactions: Thiazol-2-ylmethanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form thiazole-2-carboxylic acid.

    Reduction: Reduction reactions can convert it to thiazol-2-ylmethanol.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, where the thiazole ring can be functionalized at different positions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products:

    Oxidation: Thiazole-2-carboxylic acid.

    Reduction: Thiazol-2-ylmethanol.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

Medicinal Chemistry Applications

Thiazole derivatives, including thiazol-2-ylmethanol hydrochloride, are recognized for their potential therapeutic effects. They have been investigated for various biological activities such as anticancer, anti-inflammatory, and antimicrobial properties.

Anticancer Activity

Thiazole derivatives have shown promising anticancer activity in several studies:

  • N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamides were synthesized and tested against A549 human lung adenocarcinoma cells. One compound demonstrated a strong selectivity with an IC50 value of 23.30 ± 0.35 mM, indicating potential as an anticancer agent .
  • A study on thiazole-integrated pyridine derivatives reported that one compound exhibited better anti-breast cancer efficacy than the standard drug 5-fluorouracil, with an IC50 of 5.71 μM .

Anti-inflammatory Properties

Thiazole compounds have also been explored for their anti-inflammatory properties:

  • Research indicated that thiazole scaffolds can lead to the development of new anti-inflammatory drugs. These compounds may inhibit prostaglandin synthesis, which is crucial in managing pain and inflammation .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of thiazole derivatives is essential for optimizing their pharmacological properties:

  • A comprehensive SAR study focused on the modification of thiazole cores to enhance potency against specific biological targets. This involved conformational analysis and quantum chemical calculations to identify stable conformations that interact favorably with target receptors .

Antimicrobial Activity

Thiazole derivatives have been evaluated for their antimicrobial effects:

  • Compounds derived from thiazoles have shown activity against various bacterial strains, making them candidates for further development as antimicrobial agents .

Case Studies and Data Tables

The following table summarizes key findings from various studies involving this compound and its derivatives:

Study ReferenceCompoundBiological ActivityIC50 ValueNotes
Compound 2M3 mAChR PAM activityNot specifiedEnhanced muscle contraction in rat bladder
N-(5-methyl-4-phenylthiazol-2-yl)-2-substituted thioacetamidesAnticancer (A549 cells)23.30 ± 0.35 mMStrong selectivity observed
Thiazole-pyridine hybridAnti-breast cancer5.71 μMSuperior efficacy compared to 5-fluorouracil
Various thiazole derivativesAnti-inflammatoryNot specifiedPotential for new analgesic drugs

Mechanism of Action

The mechanism of action of thiazol-2-ylmethanol hydrochloride involves its interaction with various molecular targets. In biological systems, it can inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound’s thiazole ring is crucial for binding to specific enzymes or receptors, disrupting their normal function and leading to antimicrobial effects.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural and Functional Analogues

Thiophene Fentanyl Hydrochloride
  • Molecular Formula : C₂₄H₂₆N₂OS·HCl
  • CAS Number : 2306823-39-0
  • Key Features: A fentanyl analogue with a thiophene ring substituted at the 2-position. Pharmacologically distinct as an opioid receptor agonist, unlike Thiazol-2-ylmethanol hydrochloride, which lacks known opioid activity.
Parameter Thiazol-2-ylmethanol HCl Thiophene Fentanyl HCl
Core Structure Thiazole ring Thiophene-fentanyl backbone
Primary Applications Research synthesis Opioid analogue (restricted)
Toxicity Data Limited Not thoroughly studied
Regulatory Status Research chemical Controlled substance (probable)
Other Thiazole Derivatives

While lists "similar products" for Thiazol-2-ylmethanol, specific identifiers (CAS, G-codes) are omitted. General comparisons include:

  • Thiazol-2-amine Hydrochloride : Lacks the hydroxylmethyl group but shares the thiazole core; used in ligand synthesis.
  • Thiazole-2-carboxylic Acid Hydrochloride : Features a carboxylic acid group instead of hydroxymethyl; applied in peptide mimetics.

Physicochemical and Application-Based Differences

  • Solubility : Hydrochloride salts generally improve aqueous solubility compared to free bases.
  • Synthetic Utility: Thiazol-2-ylmethanol’s hydroxymethyl group enables functionalization (e.g., esterification), whereas Thiophene fentanyl’s piperidine and amide groups are critical for opioid activity .

Biological Activity

Thiazol-2-ylmethanol hydrochloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Synthesis of this compound

Thiazole derivatives, including this compound, can be synthesized through various methods, often involving the condensation of thiazole with aldehydes or ketones in the presence of acid catalysts. The synthesis typically aims to enhance the biological activity of the resulting compounds by modifying substituents on the thiazole ring.

Antimicrobial Activity

Recent studies have demonstrated that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds derived from thiazole have shown moderate antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for some derivatives were recorded as low as 0.17 mg/mL, indicating their potential as antimicrobial agents .

Anticancer Properties

This compound has been investigated for its anticancer potential. In vitro studies have shown that thiazole-containing compounds can inhibit the proliferation of cancer cell lines such as HepG2 (liver cancer) and A549 (lung cancer). For example, certain thiazole derivatives exhibited IC50 values below 2 µg/mL against these cell lines, suggesting strong cytotoxic effects . Structure-activity relationship studies indicate that specific substitutions on the thiazole ring enhance anticancer activity, particularly when electron-donating groups are present .

The biological activity of this compound can be attributed to its ability to interact with various biological targets. Molecular docking studies have suggested that these compounds can bind effectively to key proteins involved in cancer progression and inflammation, such as COX-2 and 5-LOX . The binding affinity and interaction patterns provide insights into their mechanisms as potential inhibitors.

Case Studies

  • Antimicrobial Efficacy : A study evaluated several thiazole derivatives for their antibacterial properties. Compounds were tested against E. coli and Bacillus cereus, showing promising results with MIC values indicating effective inhibition at low concentrations .
  • Anticancer Activity : Research on thiazole derivatives revealed that modifications at specific positions on the thiazole ring significantly influenced cytotoxicity against HepG2 cells. For instance, a derivative with a p-dimethyl substitution exhibited enhanced activity compared to its unsubstituted counterpart .

Data Summary

Activity Target IC50/MIC Values Reference
AntibacterialE. coli, B. cereusMIC: 0.17 mg/mL
AnticancerHepG2, A549IC50: < 2 µg/mL
Anti-inflammatoryCOX-2, 5-LOXBinding energy calculated

Q & A

Q. What are the standard synthetic routes for preparing Thiazol-2-ylmethanol hydrochloride, and how can purity be validated?

  • Methodological Answer : this compound is typically synthesized via condensation reactions involving thiazole derivatives and appropriate aldehydes or ketones. For example, refluxing 2-aminothiazol-4(5H)-one with 3-formyl-1H-indole-2-carboxylic acid in acetic acid (3–5 hours) is a common approach . Purity validation involves thin-layer chromatography (TLC) using solvent systems like toluene:ethyl acetoacetate:water (8.7:1.2:1.1) and recrystallization with ethanol . Quantitative analysis can be performed via HPLC with UV detection (λ = 254 nm) and NMR spectroscopy (¹H/¹³C) to confirm structural integrity .

Q. How should researchers characterize this compound spectroscopically?

  • Methodological Answer :
  • ¹H NMR : Look for signals corresponding to the thiazole ring protons (δ 7.2–8.1 ppm) and the methanol group (δ 4.5–5.0 ppm).
  • IR Spectroscopy : Confirm the presence of O–H (3200–3600 cm⁻¹) and C–S (650–750 cm⁻¹) stretches.
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify the molecular ion peak (e.g., [M+H]+ at m/z 180.06 for C₅H₇ClNOS) .
    Cross-reference data with the NIST Chemistry WebBook for validation .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :
  • PPE : Wear NIOSH-approved safety goggles, nitrile gloves, and lab coats. Avoid skin contact due to potential irritation .
  • Engineering Controls : Use fume hoods for synthesis and purification steps.
  • Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound?

  • Methodological Answer :
  • Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to enhance solubility of intermediates.
  • Catalyst Variation : Compare acetic acid vs. triethylamine (0.2 mL) in ethanol for condensation efficiency .
  • Temperature Gradients : Perform reactions at 40°C, 60°C, and reflux (100°C) to identify optimal conditions .
    Use a design of experiments (DoE) approach to analyze interactions between variables .

Q. How should researchers address contradictory spectral data in structural elucidation?

  • Methodological Answer :
  • Control Experiments : Synthesize a reference standard (e.g., 2-methyl-5-(2-hydroxyethyl)thiazole) and compare NMR/IR data .
  • Advanced Techniques : Employ 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • Computational Validation : Use density functional theory (DFT) to simulate spectra and match experimental peaks .

Q. What computational tools are suitable for modeling this compound’s reactivity?

  • Methodological Answer :
  • Molecular Dynamics (MD) : Simulate solvation effects in water or ethanol using GROMACS.
  • Docking Studies : Predict binding affinities with biological targets (e.g., enzymes) via AutoDock Vina.
  • Quantum Chemistry : Calculate frontier molecular orbitals (HOMO/LUMO) using Gaussian09 to assess electrophilicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.